molecular formula C6H5BFIO2 B1340011 2-Fluoro-5-iodophenylboronic acid CAS No. 866683-41-2

2-Fluoro-5-iodophenylboronic acid

Cat. No.: B1340011
CAS No.: 866683-41-2
M. Wt: 265.82 g/mol
InChI Key: QZPDCZSOVJLEKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-iodophenylboronic acid can be synthesized through various methods. One common approach involves the halogenation of phenylboronic acid derivatives. For instance, 4-fluoroiodobenzene can be used as a precursor . The reaction typically involves the use of a palladium catalyst and a base under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-iodophenylboronic acid is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This dual substitution enhances its reactivity and allows for selective functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(2-fluoro-5-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPDCZSOVJLEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)I)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584395
Record name (2-Fluoro-5-iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866683-41-2
Record name 2-Fluoro-5-iodophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866683-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluoro-5-iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add a 2 M solution of n-butyllithium in hexanes (63 mL, 157.5 mmol) to a −20° C. solution of 2,2,6,6-tetramethylpiperidine (28 mL, 165 mmol) in tetrahydrofuran (400 μL). Cool to −78° C. and add 1-iodo-4-fluorobenzene (17.3 mL, 150 mmol) dropwise over 10 min. Stir the reaction mixture at −78° C. for 3 h and add triisopropylborate (40 mL, 172.5 mmol) dropwise over 20 min. Stir for another 30 min and warm the reaction to 40° C. and add of 5 N hydrochloric acid (75 mL). Partition the reaction mixture between diethyl ether (500 mL) and add 1 N hydrochloric acid (500 mL). Separate the organic layer and extract with 2 N sodium hydroxide (400 mL). Make the aqueous layer slightly acidic (pH ˜5-6) by dropwise addition of 5 N hydrochloric acid and collect the resulting white precipitate by filtration. Dry the precipitate overnight under vacuum to provide 2-fluoro-5-iodophenylboronic acid as a white solid, which is used directly without further purification (39g, 98%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
hexanes
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
400 μL
Type
solvent
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential mechanisms of action of FIPBA against Vibrio species?

A1: While the exact mechanism of action of FIPBA is not fully elucidated in the provided research [], the study suggests that FIPBA, along with 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA), can hinder several virulence factors in Vibrio parahaemolyticus. These include:

    Q2: What is the significance of FIPBA's antibiofilm activity in the context of food safety?

    A2: The research highlights that FIPBA can effectively inhibit biofilm formation by Vibrio parahaemolyticus on the surface of squid and shrimp models []. This is significant because:

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